(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Description
Synthesis Analysis
The synthesis of an organic compound involves detailing the chemical reactions used to produce the compound from readily available starting materials. This includes the reagents, catalysts, and conditions (temperature, pressure, solvent, etc.) used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, its behavior under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
This includes the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, acidity/basicity, stability, etc.) .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-15-10-11/h1-10,16H/b8-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSRWHZOUBRQN-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333321 | |
Record name | (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659772 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315681-44-8 | |
Record name | (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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